Methyl 5-(2-Methoxy-3-pyridyl)isoxazole-3-carboxylate
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Overview
Description
Methyl 5-(2-Methoxy-3-pyridyl)isoxazole-3-carboxylate is a chemical compound with the molecular formula C11H10N2O4. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-Methoxy-3-pyridyl)isoxazole-3-carboxylate typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. The reaction conditions usually involve the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-Methoxy-3-pyridyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the corresponding alcohol derivative.
Substitution: The major products are the substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(2-Methoxy-3-pyridyl)isoxazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoxazole derivatives are known for their therapeutic potential, and this compound is investigated for its potential use in drug development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-(2-Methoxy-3-pyridyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific biological activity being studied. For example, in antimicrobial studies, the compound may inhibit bacterial enzymes, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(2-Pyridyl)isoxazole-3-carboxylate
- Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate
- Methyl 5-(4-Pyridyl)isoxazole-3-carboxylate
Uniqueness
Methyl 5-(2-Methoxy-3-pyridyl)isoxazole-3-carboxylate is unique due to the presence of the methoxy group on the pyridine ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C11H10N2O4 |
---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
methyl 5-(2-methoxypyridin-3-yl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C11H10N2O4/c1-15-10-7(4-3-5-12-10)9-6-8(13-17-9)11(14)16-2/h3-6H,1-2H3 |
InChI Key |
IYQIPAXLGRLUHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=N1)C2=CC(=NO2)C(=O)OC |
Origin of Product |
United States |
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